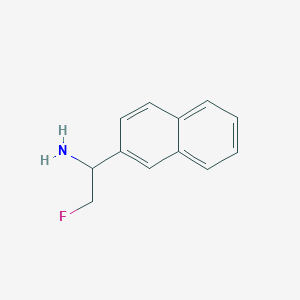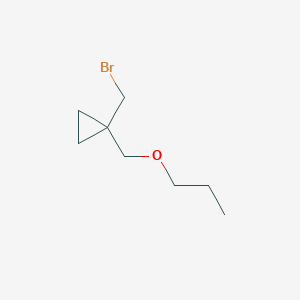
2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride is an organic compound that features a pyridine ring attached to an ethane-1-sulfonyl fluoride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride typically involves the reaction of 2-(Pyridin-4-yl)ethane-1-sulfonyl chloride with a fluorinating agent. One common method is to use sulfur tetrafluoride (SF4) as the fluorinating agent under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings.
化学反応の分析
Types of Reactions
2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or peracids are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Carbon-Carbon Coupled Products: Formed from coupling reactions.
科学的研究の応用
2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in cancer research.
作用機序
The mechanism of action of 2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride involves its interaction with molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often irreversible, making it a potent inhibitor for certain enzymes involved in biological pathways .
類似化合物との比較
Similar Compounds
2-(Pyridin-4-yl)ethane-1-sulfonyl chloride: Similar structure but with a chloride group instead of fluoride.
2-(Pyridin-4-yl)ethane-1-sulfonamide: Contains an amide group instead of fluoride.
Fluoropyridines: Compounds with fluorine atoms attached to the pyridine ring.
Uniqueness
2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and potential for enzyme inhibition. This makes it valuable in applications where irreversible enzyme inhibition is desired, such as in the development of certain pharmaceuticals and biochemical research tools .
特性
分子式 |
C7H8FNO2S |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
2-pyridin-4-ylethanesulfonyl fluoride |
InChI |
InChI=1S/C7H8FNO2S/c8-12(10,11)6-3-7-1-4-9-5-2-7/h1-2,4-5H,3,6H2 |
InChIキー |
WSQXAVZFAIAOBN-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1CCS(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-one](/img/structure/B13166249.png)


![[(3-Chloropropoxy)methyl]cyclopropane](/img/structure/B13166261.png)


![[1-(Aminomethyl)-3-ethylcyclopentyl]methanol](/img/structure/B13166273.png)
![Tert-butyl 4-[2-(propylamino)acetyl]piperazine-1-carboxylate](/img/structure/B13166291.png)
